molecular formula C7H13N5 B15227609 N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine

N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine

Katalognummer: B15227609
Molekulargewicht: 167.21 g/mol
InChI-Schlüssel: VFAPVGANEKVQRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine is a compound with a complex structure that includes both amino and pyrimidine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine typically involves the reaction of 2,4-diaminopyrimidine with 2-bromoethylamine hydrobromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and amines, which can have different functional groups attached depending on the reagents used.

Wirkmechanismus

The mechanism of action of N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and pyrimidine groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N2-(2-aminoethyl)-N4-methylpyrimidine-2,4-diamine is unique due to its combination of amino and pyrimidine groups, which allows it to participate in a wide range of chemical reactions and interactions.

Eigenschaften

Molekularformel

C7H13N5

Molekulargewicht

167.21 g/mol

IUPAC-Name

2-N-(2-aminoethyl)-4-N-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C7H13N5/c1-9-6-2-4-10-7(12-6)11-5-3-8/h2,4H,3,5,8H2,1H3,(H2,9,10,11,12)

InChI-Schlüssel

VFAPVGANEKVQRI-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC(=NC=C1)NCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.